molecular formula C16H23BrN2O4 B13108239 3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine

3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine

Cat. No.: B13108239
M. Wt: 387.27 g/mol
InChI Key: NMDPYMMXQVKJGV-UHFFFAOYSA-N
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Description

3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine is a compound that features a pyridine ring substituted with a bromomethyl group and a bis(tert-butoxycarbonyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine typically involves the protection of an amine group with tert-butoxycarbonyl (Boc) groups, followed by bromination of the methyl group on the pyridine ring. The tert-butoxycarbonyl group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming new bonds with nucleophiles. The tert-butoxycarbonyl groups serve as protecting groups that can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine is unique due to the combination of the bromomethyl group and the bis(tert-butoxycarbonyl)amino group. This combination allows for selective reactions and protection of the amine group, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C16H23BrN2O4

Molecular Weight

387.27 g/mol

IUPAC Name

tert-butyl N-[5-(bromomethyl)pyridin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-7-11(8-17)9-18-10-12/h7,9-10H,8H2,1-6H3

InChI Key

NMDPYMMXQVKJGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=CC(=C1)CBr)C(=O)OC(C)(C)C

Origin of Product

United States

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